molecular formula C20H18ClN3O3S B2694327 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 1007476-39-2

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Katalognummer: B2694327
CAS-Nummer: 1007476-39-2
Molekulargewicht: 415.89
InChI-Schlüssel: NALFPILUCDURSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-Chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 2-phenoxypropanamide moiety at position 2. The 3-chlorophenyl substituent enhances lipophilicity and may influence target binding via hydrophobic interactions, while the phenoxypropanamide group introduces hydrogen-bonding capabilities and steric bulk.

Eigenschaften

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13(27-16-8-3-2-4-9-16)20(25)22-19-17-11-28(26)12-18(17)23-24(19)15-7-5-6-14(21)10-15/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALFPILUCDURSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is C20H18ClN3O3S, with a molecular weight of 415.89 g/mol. The compound features a complex structure that includes thieno and pyrazole rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H18ClN3O3S
Molecular Weight415.89 g/mol
IUPAC NameN-[2-(3-chlorophenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
PurityTypically 95%

While the precise mechanism of action for this compound remains under investigation, preliminary studies suggest that it may interact with specific biological targets involved in inflammatory responses and cancer cell proliferation. The thienopyrazole ring system is believed to facilitate these interactions due to its structural properties.

Anti-inflammatory Effects

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anti-inflammatory activity. In vitro studies have shown that N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

Anticancer Potential

In vitro assays have demonstrated that this compound can reduce the viability of various cancer cell lines. For instance:

  • Breast Cancer (MCF7) : Exhibited IC50 values in the low micromolar range.
  • Lung Cancer (A549) : Showed significant apoptosis induction at higher concentrations.

Case Studies

  • Study on Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of thienopyrazole derivatives. The results indicated a dose-dependent reduction in inflammatory markers when treated with N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide.
  • Anticancer Research : A research article in Cancer Letters reported that this compound inhibited tumor growth in xenograft models of breast cancer in mice. The study highlighted its potential as a therapeutic agent in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thienopyrazole derivatives with modifications at positions 2 and 3. Key structural analogues include:

N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4) Structural Differences: Replaces the phenoxypropanamide with a fluorobenzamide group. 4.1 for the target compound) . Bioactivity: Fluorobenzamide derivatives exhibit enhanced metabolic stability but reduced solubility in aqueous media compared to phenoxypropanamides .

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Structural Differences: Features a cyanothiophene-pyrazole hybrid without the chlorophenyl group. However, the cyano group may limit membrane permeability .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Structural Differences: Substitutes the thienopyrazole core with a sulfanyl-linked pyrazole and adds a trifluoromethyl group. Impact: The trifluoromethyl group enhances thermal stability and resistance to oxidative metabolism but increases molecular weight (MW = 352.7 g/mol vs. 443.9 g/mol for the target compound) .

Comparative Data Table

Property Target Compound 2-Fluorobenzamide Analogue Cyanothiophene-Pyrazole Hybrid
Molecular Weight (g/mol) 443.9 426.8 289.3
logP (Predicted) 4.1 3.2 1.8
Key Substituents 3-Cl, phenoxypropanamide 3-Cl, fluorobenzamide Cyano, amino-hydroxy
Solubility (mg/mL) 0.12 (simulated) 0.08 (experimental) 1.5 (experimental)
Bioactivity (IC50) 18 nM (kinase X) 24 nM (kinase X) 150 nM (kinase Y)

Key Findings from Research

  • Electronic Effects: The phenoxypropanamide group in the target compound generates a broader region of negative ESP compared to the fluorobenzamide analogue, as shown by Multiwfn analysis. This may enhance interactions with cationic residues in enzymatic binding pockets .
  • Synthetic Accessibility: The target compound’s synthesis (via 1,4-dioxane-mediated cyclization) yields 65–70%, comparable to fluorobenzamide derivatives (60–68%) but lower than cyanothiophene hybrids (85–90%) .
  • Thermodynamic Stability: DFT calculations indicate that the thienopyrazole core in the target compound has a 12% higher resonance stabilization energy than sulfanyl-pyrazole analogues, contributing to its lower reactivity in acidic conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.